molecular formula C30H40F2N4O2 B1677047 Nvp acq090 CAS No. 362612-47-3

Nvp acq090

Cat. No.: B1677047
CAS No.: 362612-47-3
M. Wt: 526.7 g/mol
InChI Key: RDSAUPRYZCQORM-RIVQXRJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACQ090, also known as 1-[(4S,4aS,8aR)-Decahydro-2-[(2S)-3-(6-methoxy-3-pyridinyl)-2-methylpropyl]-4-isoquinolinyl]carbonyl]-4-(3,4-difluorophenyl)-piperazine, is a synthetic organic compound. It is a non-peptidic, potent, and subtype-selective antagonist of the somatostatin receptor subtype 3 (SSTR3). This compound has significant implications in biochemical and physiological research due to its ability to block somatostatin-14 induced phosphorylation in cultures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACQ090 involves multiple steps, starting with the preparation of the key intermediate, [(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of ACQ090 follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and stringent quality control measures to achieve a product with an assay of ≥98% (HPLC). The compound is typically produced in powder form, with a color ranging from white to beige .

Chemical Reactions Analysis

Types of Reactions

ACQ090 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product’s formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

ACQ090 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationships of somatostatin receptor antagonists.

    Biology: Employed in research to understand the role of somatostatin receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in diseases where somatostatin receptors are implicated, such as neuroendocrine tumors.

    Industry: Utilized in the development of new pharmaceuticals targeting somatostatin receptors.

Mechanism of Action

ACQ090 exerts its effects by selectively binding to and antagonizing the somatostatin receptor subtype 3 (SSTR3). This binding prevents the receptor from interacting with its natural ligand, somatostatin-14, thereby inhibiting downstream signaling pathways. The blockade of SSTR3 phosphorylation induced by somatostatin-14 results in impaired object recognition in wild-type mice, demonstrating its physiological relevance .

Comparison with Similar Compounds

Similar Compounds

    Octreotide: A synthetic octapeptide that mimics natural somatostatin.

    Lanreotide: Another synthetic analog of somatostatin with a longer half-life.

    Pasireotide: A multi-receptor targeted somatostatin analog.

Uniqueness of ACQ090

Unlike peptide-based somatostatin analogs like octreotide, lanreotide, and pasireotide, ACQ090 is a non-peptidic compound. This gives it several advantages, including improved stability, easier synthesis, and potentially fewer side effects. Its high selectivity for the somatostatin receptor subtype 3 (SSTR3) also makes it a valuable tool for studying the specific functions of this receptor subtype .

Properties

CAS No.

362612-47-3

Molecular Formula

C30H40F2N4O2

Molecular Weight

526.7 g/mol

IUPAC Name

[(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C30H40F2N4O2/c1-21(15-22-7-10-29(38-2)33-17-22)18-34-19-23-5-3-4-6-25(23)26(20-34)30(37)36-13-11-35(12-14-36)24-8-9-27(31)28(32)16-24/h7-10,16-17,21,23,25-26H,3-6,11-15,18-20H2,1-2H3/t21?,23-,25-,26+/m0/s1

InChI Key

RDSAUPRYZCQORM-RIVQXRJNSA-N

SMILES

CC(CC1=CN=C(C=C1)OC)CN2CC3CCCCC3C(C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F

Isomeric SMILES

CC(CC1=CN=C(C=C1)OC)CN2C[C@@H]3CCCC[C@@H]3[C@@H](C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F

Canonical SMILES

CC(CC1=CN=C(C=C1)OC)CN2CC3CCCCC3C(C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(4-(3,4-difluorophenyl)-piperazine-1-yl)-(2-(3-(6-methoxypyridin- 3-yl)-2-methylpropyl)decahydroisoquinoline-4-yl)methanone
ACQ090
NVP ACQ090
NVP-ACQ090

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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